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Compound of Interest

Compound Name:
3-Methoxyazetidine-3-carboxylic

acid

CAS No.: 1392879-24-1

Cat. No.: B2521739

Get Quote

Technical Guide for Analytical Development & Structural Validation

Executive Summary & Structural Context
3-Methoxyazetidine-3-carboxylic acid (CAS: 1392804-40-8) represents a critical scaffold in

modern medicinal chemistry. As a conformationally restricted amino acid, it serves as a

structural isostere for serine or quaternary amino acids, offering reduced conformational

entropy which can enhance ligand-target binding affinity.

For the analytical scientist, this molecule presents specific challenges:

Zwitterionic Character: The free acid exists as a zwitterion, complicating solubility and

spectral resolution in non-polar solvents.

Azetidine Ring Strain: The 4-membered ring introduces unique ring-strain effects visible in IR

and NMR coupling constants.
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Quaternary Center (C3): The lack of a proton at the C3 position removes a key handle for 2D

NMR connectivity (HMBC/HSQC), requiring reliance on symmetry arguments and long-range

coupling.

This guide outlines the definitive spectroscopic profile for validating the identity and purity of

this compound.

Analytical Workflow & Sample Preparation
The following diagram illustrates the logical flow for complete structural elucidation, prioritizing

non-destructive techniques.
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Figure 1: Integrated analytical workflow for small molecule characterization.

Protocol: Sample Preparation
Preferred Solvent: Deuterium Oxide (

) is the solvent of choice. The compound is highly polar.

pH Adjustment:

If the sample is the HCl salt, it will dissolve readily.[1]

If Zwitterionic, addition of 1-2 drops of

or

may be required to sharpen the signals by collapsing the NH exchange broadening and
locking the ring conformation.

Concentration: 5-10 mg for
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; >20 mg for

due to the long relaxation times of the quaternary carbons.

Nuclear Magnetic Resonance (NMR) Profiling[2]
H NMR Interpretation
The symmetry of 3,3-disubstituted azetidines is the primary diagnostic feature. The molecule

possesses a plane of symmetry passing through the Nitrogen and C3.
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Position Multiplicity

Approx.[2][3][4][5]
[6][7][8] Shift (

ppm)

Diagnostic Notes

-OCH Singlet (3H) 3.20 – 3.40

Sharp singlet.

Diagnostic of the ether

group.

Ring H2/H4
Doublet or Singlet

(4H)
4.10 – 4.50

Critical Feature: In a

rapidly inverting ring

(or planar average),

these appear as a

singlet. However, due

to the 3-substituents,

the ring often puckers.

The protons cis to -

COOH and trans to -

COOH are

diastereotopic. Expect

a pair of doublets (

Hz) or a broadened

singlet depending on

pH/solvent.

-NH / -COOH Broad / Invisible > 10.0

Usually exchanges

rapidly with

(HDO peak at 4.79

ppm). Visible only in

DMSO-

.

Expert Insight: If you observe complex splitting (multiplets) in the 4.0 ppm region, suspect ring

opening or the presence of a chiral impurity (e.g., from an incomplete synthesis step involving a

chiral auxiliary).
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C NMR Interpretation
The carbon spectrum confirms the quaternary center, which is invisible in proton NMR.

C=O (Carboxyl): ~170 - 175 ppm. (Deshielded, typical acid/ester range).

C3 (Quaternary): ~75 - 85 ppm. This carbon is attached to both oxygen and the carbonyl,

shifting it significantly downfield compared to unsubstituted azetidine.

C2/C4 (Ring CH

): ~55 - 60 ppm. (Adjacent to Nitrogen).[2][7][9][10][11]

-OCH

: ~52 - 55 ppm.

Mass Spectrometry (MS) & Fragmentation Logic[13]
High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition (

).[12]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

).

Molecular Ion:

Calc.[4][6] MW: 131.06

Observed

Observed

Fragmentation Pathway
The fragmentation of the azetidine ring is driven by ring strain release.
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Figure 2: Predicted ESI+ fragmentation pathway for 3-methoxyazetidine-3-carboxylic acid.

Diagnostic Ions:

m/z 132: Parent.

m/z 114: Loss of water (

), common for carboxylic acids.

m/z 86: Decarboxylation/Loss of Formic acid equivalent.

Vibrational Spectroscopy (FT-IR)
IR is less specific for the scaffold but essential for confirming functional group integrity,

particularly the carboxylic acid.
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Functional Group
Wavenumber (cm

)
Intensity Description

O-H Stretch 2800 – 3400 Broad, Medium

Characteristic "hump"

of carboxylic acid

dimers.

C=O[7] Stretch 1700 – 1740 Strong

Carbonyl stretch.

Note: Azetidine ring

strain may shift this

slightly higher than

acyclic acids.

C-O-C (Ether) 1100 – 1250 Strong
Asymmetric stretch of

the methoxy group.

Ring Vibrations 900 – 1000 Medium

Characteristic

"breathing" modes of

the strained 4-

membered ring.

Impurity Profiling & Quality Control
When sourcing or synthesizing this compound, specific impurities are common based on

standard synthetic routes (e.g., from epichlorohydrin or 3-hydroxyazetidine precursors).

3-Hydroxyazetidine-3-carboxylic acid: Result of incomplete methylation.

Detection: MS shift (M+H = 118 instead of 132). Absence of OMe singlet in NMR.

Inorganic Salts: If prepared via hydrolysis of the ester.

Detection: Ash test or elemental analysis.

Residual Solvents: Methanol (from ester hydrolysis).

Detection: 1H NMR singlet at 3.34 ppm (MeOH) vs 3.2-3.4 ppm (Product OMe). Careful

integration is required to distinguish these.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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